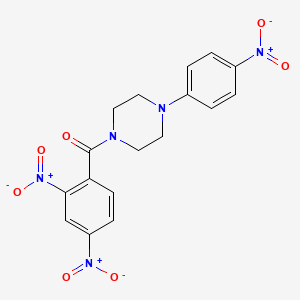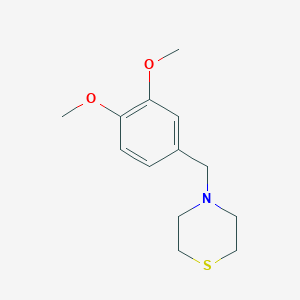
1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine
説明
1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine, also known as DNBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNBP is a member of the piperazine family of compounds and has been studied extensively for its biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and its target molecule. This covalent bond results in a change in the fluorescence properties of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine, allowing it to be used as a probe for the detection of protein-protein and DNA-protein interactions.
Biochemical and Physiological Effects
1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that further research is needed to fully understand the potential effects of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine on biological systems.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is its high selectivity for proteins and nucleic acids, making it a useful tool for studying biological interactions. Additionally, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers.
One limitation of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has a relatively short excitation wavelength, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new methods for synthesizing 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine with improved solubility and fluorescence properties. Additionally, there is potential for the use of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine in the development of new biosensors for the detection of a wide range of analytes.
Another potential area of research is the use of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine in the study of protein-protein and DNA-protein interactions in living cells. This could involve the development of new imaging techniques that allow for the visualization of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine in living cells, as well as the development of new methods for targeting 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine to specific cellular structures.
Conclusion
In conclusion, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is a unique and versatile compound that has potential applications in a wide range of scientific research areas. Its high selectivity for proteins and nucleic acids, as well as its relative ease of synthesis and low toxicity, make it a promising tool for studying biological interactions and developing new biosensors. With further research, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has the potential to become an even more valuable tool for scientific research.
科学的研究の応用
1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential use as a fluorescent probe in biological systems. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying protein-protein interactions and DNA-protein interactions. 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.
特性
IUPAC Name |
(2,4-dinitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O7/c23-17(15-6-5-14(21(26)27)11-16(15)22(28)29)19-9-7-18(8-10-19)12-1-3-13(4-2-12)20(24)25/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMKALUASCQAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dinitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)
![2-amino-4-(2-furyl)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3835879.png)





![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835930.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3835936.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835966.png)
